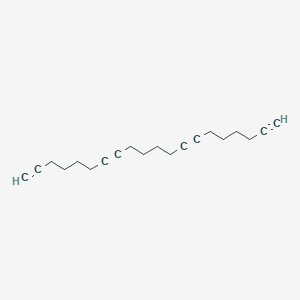

1,7,13,19-EICOSATETRAYNE

Beschreibung

1,7,13,19-Eicosatetrayne is a hypothetical 20-carbon aliphatic hydrocarbon featuring four conjugated triple bonds at positions 1, 7, 13, and 18. Its molecular formula is C₂₀H₂₈, with a theoretical molecular weight of 268.44 g/mol. Unlike oxygenated eicosanoids (e.g., hydroxyeicosatetraenoic acids or prostaglandins), this compound lacks functional groups, rendering it highly hydrophobic and reactive due to its sp-hybridized carbon chains.

Eigenschaften

CAS-Nummer |

872-27-5 |

|---|---|

Molekularformel |

C20H26 |

Molekulargewicht |

266.4 g/mol |

IUPAC-Name |

icosa-1,7,13,19-tetrayne |

InChI |

InChI=1S/C20H26/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h1-2H,5-12,17-20H2 |

InChI-Schlüssel |

IGIBMDAYUGTBTI-UHFFFAOYSA-N |

SMILES |

C#CCCCCC#CCCCCC#CCCCCC#C |

Kanonische SMILES |

C#CCCCCC#CCCCCC#CCCCCC#C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,7,13,19-EICOSATETRAYNE typically involves the use of alkyne coupling reactions. One common method is the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst. The reaction conditions often include the use of solvents such as pyridine or dimethylformamide (DMF) and an oxidizing agent like oxygen or air.

Industrial Production Methods: Industrial production of 1,7,13,19-EICOSATETRAYNE may involve similar coupling reactions but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

Oxidation: 1,7,13,19-EICOSATETRAYNE can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction of the triple bonds can yield alkenes or alkanes, depending on the reaction conditions.

Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is often employed.

Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).

Major Products:

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1,7,13,19-EICOSATETRAYNE has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of advanced materials and nanotechnology applications.

Wirkmechanismus

The mechanism of action of 1,7,13,19-EICOSATETRAYNE involves its interaction with various molecular targets. The presence of multiple triple bonds allows it to participate in a variety of chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

The following table summarizes key differences between 1,7,13,19-eicosatetrayne and structurally related compounds from the evidence:

Key Observations:

Bond Reactivity: The conjugated triple bonds in 1,7,13,19-eicosatetrayne are significantly more reactive than the double bonds in eicosatetraenoates or HETEs. This reactivity could make it prone to polymerization or cycloaddition reactions, unlike the stable ester or hydroxyl groups in and compounds . In contrast, macrocyclic compounds () exhibit rigidity and selectivity due to their cyclic structures, which 1,7,13,19-eicosatetrayne lacks .

Biological Relevance: Oxygenated eicosanoids like 19-HETE and prostaglandins () are bioactive signaling molecules involved in inflammation and vascular regulation. The absence of functional groups in 1,7,13,19-eicosatetrayne likely precludes similar biological roles . Macrocyclic analogs () demonstrate pharmacological applications (e.g., antiparasitic drugs), suggesting that functionalization of 1,7,13,19-eicosatetrayne with heteroatoms could expand its utility .

Analytical Challenges: Poly-ynes like 1,7,13,19-eicosatetrayne may require specialized analytical methods (e.g., Raman spectroscopy) due to their lack of polar groups, unlike methyl eicosatetraenoates, which are easily quantified via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.